4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE
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Overview
Description
4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE is a heterocyclic compound that has garnered significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE typically involves the nucleophilic ring opening of precursor compounds followed by cyclization. One common synthetic route involves the reaction of 3,4-dimethoxyphenylethylamine with tryptamine in the presence of POCl3, leading to the formation of the desired oxazolone derivative . Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include anhydrous sodium acetate (NaOAc), acetic acid (AcOH), and POCl3 . Major products formed from these reactions include substituted benzodiazepinone, benzimidazole, and trisubstituted oxazole derivatives .
Scientific Research Applications
This compound has been extensively studied for its applications in scientific research. In chemistry, it serves as a versatile template for the synthesis of novel heterocyclic scaffolds Additionally, it is used in the industry for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE involves nucleophilic ring opening followed by cyclization to form the oxazolone ring. This process is facilitated by the presence of specific reagents and reaction conditions, such as anhydrous sodium acetate and acetic acid . The molecular targets and pathways involved in its action are primarily related to its ability to form stable heterocyclic structures.
Comparison with Similar Compounds
Similar compounds to 4-(3,4-DIACETOXYBENZAL)-2-METHYL-5-OXAZOLONE include 2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one and 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) . These compounds share similar structural features and reactivity but differ in their specific functional groups and applications. The uniqueness of this compound lies in its ability to form a wide range of heterocyclic derivatives under various reaction conditions.
Properties
IUPAC Name |
[2-acetyloxy-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGXTEIBZJZYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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